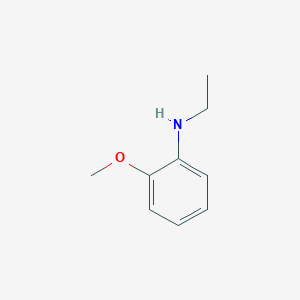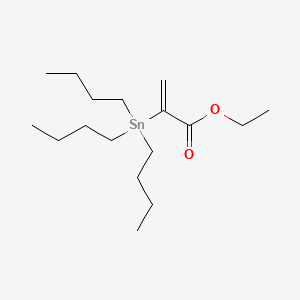
2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester is an organotin compound with the molecular formula C₁₇H₃₂O₂Sn. This compound is notable for its use in various chemical reactions and research applications due to its unique properties, including its ability to participate in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester typically involves the reaction of ethyl 2-bromoacrylate with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Stille coupling reactions, where the tributyltin group is replaced by another group, typically an aryl or vinyl halide.
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid or ester derivatives.
Reduction Reactions: It can be reduced to form simpler organotin compounds.
Common Reagents and Conditions
Stille Coupling: Palladium catalysts such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used. The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or toluene, under an inert atmosphere.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Stille Coupling: The major products are substituted alkenes or aromatic compounds.
Oxidation: The products include carboxylic acids or esters.
Reduction: The products are simpler organotin compounds or hydrocarbons.
Scientific Research Applications
2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester is used in various scientific research applications, including:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester primarily involves its role as a reagent in Stille coupling reactions. The tributyltin group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The palladium catalyst coordinates with the tin atom, allowing the transfer of the organic group to the electrophile, resulting in the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, ethyl ester: A simpler ester without the tributyltin group, used in polymer synthesis.
2-Propenoic acid, tetradecyl ester: Another ester with a long alkyl chain, used in surfactants and lubricants.
2-Propenoic acid, 2-methyl-, butyl ester: Used in the production of polymers and resins.
Uniqueness
2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester is unique due to the presence of the tributyltin group, which imparts distinct reactivity and allows for its use in specialized coupling reactions. This makes it a valuable reagent in organic synthesis, particularly for forming complex molecules that are challenging to synthesize using other methods.
Properties
IUPAC Name |
ethyl 2-tributylstannylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O2.3C4H9.Sn/c1-3-5(6)7-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUCFACQOVDFMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448615 |
Source


|
| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123706-82-1 |
Source


|
| Record name | 2-Propenoic acid, 2-(tributylstannyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid](/img/structure/B1337764.png)
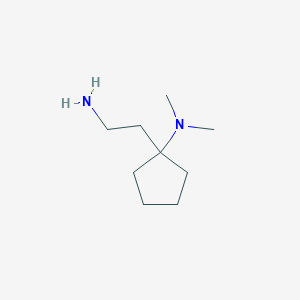
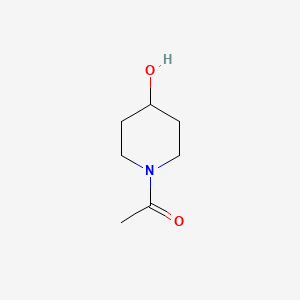





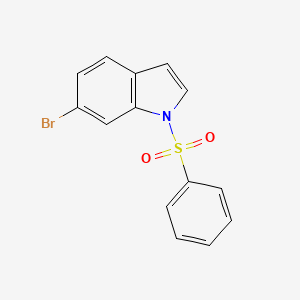

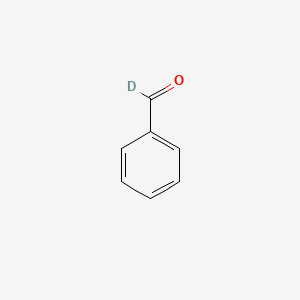
![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)
